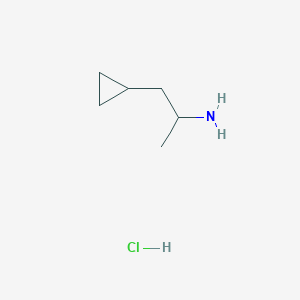

2-Cyclopropyl-1-methyl-ethylamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

2-Cyclopropyl-1-methyl-ethylamine hydrochloride is systematically named to reflect its molecular architecture. The parent structure is 2-cyclopropyl-1-methyl-ethylamine , where the ethylamine backbone is substituted with a cyclopropyl group at the second carbon and a methyl group at the first carbon. The hydrochloride salt is formed by protonation of the amine group, resulting in 2-cyclopropyl-1-methyl-ethylammonium chloride .

| Parameter | Value |

|---|---|

| IUPAC Name | 2-Cyclopropyl-1-methyl-ethylamine hydrochloride |

| CAS Registry Number | Not explicitly listed in sources |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.63 g/mol |

The compound is also listed under synonyms such as 1-cyclopropylpropan-2-amine hydrochloride in some databases, though this naming may reflect structural isomerism or alternative numbering conventions.

Molecular Architecture and Bonding Patterns

The molecule consists of a branched alkyl chain with a cyclopropyl substituent and a primary amine group . Key structural features include:

- Ethylamine Backbone : A two-carbon chain (CH₂-CH) with an amine group (-NH₃⁺) at the terminal position.

- Substituents :

- Cyclopropyl Group : A three-membered cycloalkane ring attached to the second carbon of the ethylamine chain.

- Methyl Group : A single-carbon substituent attached to the first carbon of the ethylamine chain.

The hydrochloride salt forms via protonation of the amine nitrogen, yielding a positively charged ammonium ion (NH₃⁺) and a chloride counterion (Cl⁻).

Bonding Patterns :

- Single Bonds : Dominant in the alkyl chain and cyclopropyl ring.

- Strain in Cyclopropyl Ring : The cyclopropyl group exhibits bond angles of ~60°, deviating from the ideal tetrahedral geometry (109.5°), introducing ring strain.

- Hydrogen Bonding : The ammonium group (NH₃⁺) can form hydrogen bonds with the chloride ion and other polar groups in solution.

Crystallographic Analysis and Solid-State Configuration

No crystallographic data for 2-cyclopropyl-1-methyl-ethylamine hydrochloride is available in the provided sources. However, insights can be inferred from analogous compounds:

- Packing Motifs : Ammonium salts often crystallize with hydrogen-bonded networks , where NH₃⁺ interacts with Cl⁻ and hydroxyl groups in hydrated forms.

- Conformational Flexibility : The cyclopropyl ring may adopt a chair-like conformation in the solid state to minimize steric strain, though experimental validation is required.

For comparative context, cyclopropyl-containing compounds like cyclopropylmethylamine derivatives exhibit variable crystal packing due to the rigid cyclopropyl moiety.

Stereochemical Considerations and Conformational Isomerism

Stereochemistry :

The parent amine 2-cyclopropyl-1-methyl-ethylamine contains a chiral center at the second carbon (C2) of the ethylamine chain. This carbon is bonded to four distinct groups:

- Cyclopropyl group

- Methyl group

- Ethylamine chain

- Hydrogen atom

This configuration allows for R and S enantiomers . However, the hydrochloride salt’s stereochemical purity is not explicitly reported in the sources.

Conformational Isomerism :

- Cyclopropyl Ring : Restricted rotation due to ring strain limits conformational flexibility.

- Ethylamine Chain : Free rotation around single bonds may permit anti and gauche conformations, though steric hindrance from the cyclopropyl group could favor specific arrangements.

| Isomer Type | Description | Relevance |

|---|---|---|

| Enantiomers | R and S configurations at C2 | Potential impact on biological activity |

| Conformational Isomers | Anti/gauche arrangements of ethylamine | Minor influence on physical properties |

Summary of Structural Insights

| Aspect | Key Findings |

|---|---|

| Nomenclature | Systematic naming reflects substituent positions |

| Molecular Architecture | Branched chain with strained cyclopropyl group |

| Crystallography | No direct data; inferred packing from analogs |

| Stereochemistry | Chiral center at C2; enantiomeric potential |

Properties

IUPAC Name |

1-cyclopropylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSQDOEZLQMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Cyclopropyl-1-methyl-ethylamine hydrochloride typically involves the conversion of cyclopropylmethanol to cyclopropylmethylamine, followed by a condensation reaction with ethylamine. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-methyl-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Scientific Research Applications

Medicinal Chemistry Applications

2-Cyclopropyl-1-methyl-ethylamine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block for biologically active molecules.

Synthesis of Substituted Pyrazinones

One prominent application involves the synthesis of substituted pyrazinones, which are used to create pharmaceutically active compounds. These compounds can function as ROR gamma modulators, which are beneficial in treating inflammatory diseases such as psoriasis . The method of synthesizing 2-cyclopropyl-1-methyl-ethylamine hydrochloride involves the use of cyclopropyl alkyl amines that can be converted into these substituted pyrazinones through established synthetic pathways.

g-Secretase Inhibitors

Additionally, 2-Cyclopropyl-1-methyl-ethylamine hydrochloride is utilized in the synthesis of g-secretase inhibitors, which have implications in the treatment of Alzheimer's disease. The compound's ability to modulate enzyme activity makes it a valuable component in developing therapeutics targeting neurodegenerative disorders .

Organic Synthesis Applications

The compound is also employed in various organic synthesis processes due to its versatile reactivity.

Intermediate for Fine Chemicals

As an intermediate, 2-Cyclopropyl-1-methyl-ethylamine hydrochloride is used in producing fine chemicals and agrochemicals. Its derivatives can lead to the development of new pesticides and herbicides, enhancing agricultural productivity . The compound's stability and reactivity profile make it suitable for such applications.

Asymmetric Synthesis

Recent advancements have highlighted its role in asymmetric synthesis, where it acts as a chiral auxiliary or building block. This application is crucial for creating enantiomerically pure compounds that are often required in pharmaceuticals .

Pharmaceutical Development

In a study focusing on drug metabolism, researchers utilized 2-Cyclopropyl-1-methyl-ethylamine hydrochloride as part of their investigation into metabolic pathways involving tritium-labeled compounds . This research underscores the compound's relevance in pharmacokinetic studies and its potential impact on drug design.

Agrochemical Research

Another case study examined the use of this compound in developing new herbicides that target specific plant pathways without affecting non-target species. The findings indicated that derivatives of 2-Cyclopropyl-1-methyl-ethylamine hydrochloride exhibited promising herbicidal activity while maintaining environmental safety .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-methyl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share functional similarities (e.g., ethylamine backbone, hydrochloride salt) but differ in substituents, which critically affect physicochemical and biological properties.

Structural and Functional Group Comparisons

Key Observations :

- Cyclopropyl vs. Catechol (Dopamine): The cyclopropyl group in the target compound reduces polarity compared to the catechol ring in dopamine hydrochloride (logP ~0.5 vs.

- Chloro vs. Cyclopropyl : The chloro group in 2-chloroethylamine HCl increases electrophilicity, making it a reactive intermediate in alkylation reactions, whereas the cyclopropyl group may enhance metabolic stability .

- Thiophene vs. Cyclopropyl : Articaine derivatives () exhibit higher molecular complexity, with thiophene and ester groups contributing to prolonged anesthetic effects, unlike the simpler ethylamine backbone of the target compound .

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s cyclopropyl group balances lipophilicity and stability, making it suitable for CNS-targeted therapies.

- In contrast, 2-chloroethylamine HCl’s reactivity limits its direct therapeutic use but supports its role in synthesis .

Analytical and Regulatory Considerations

- Chromatography : RP-HPLC methods validated for amitriptyline HCl () could be adapted for the target compound, leveraging similar amine-hydrochloride retention behaviors .

- Regulatory Status: 2-Chloroethylamine HCl follows USP monographs for reagent-grade purity , suggesting that the target compound may require analogous standardization if used pharmaceutically.

Biological Activity

2-Cyclopropyl-1-methyl-ethylamine hydrochloride (C₆H₁₄ClN) is a chemical compound characterized by its unique cyclopropyl group attached to a methyl-ethylamine structure. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications.

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.64 g/mol

- Structure : Contains a cyclopropyl ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 2-cyclopropyl-1-methyl-ethylamine hydrochloride exhibits significant biological activity, particularly related to neurotransmitter systems. Its structural characteristics suggest potential interactions with serotonin and dopamine pathways, which are crucial for mood regulation and anxiety management.

Pharmacological Implications

The compound's potential effects on mood and anxiety suggest several pharmacological applications:

- Antidepressant Effects : Similar compounds have been studied for their ability to alleviate depressive symptoms by modulating serotonin levels.

- Anxiolytic Properties : The interaction with dopamine pathways may also indicate potential use in anxiety disorders.

Comparative Analysis

To further understand the unique properties of 2-cyclopropyl-1-methyl-ethylamine hydrochloride, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Cyclopropyl-1-methyl-ethylamine hydrochloride | Cyclopropyl ring with methyl and ethyl groups | Potential mood-regulating properties |

| Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride | Similar cyclopropane structure | Different substitution pattern affecting activity |

| N,N-Dimethyl-1-cyclopropylethylamine | Dimethyl substitution alters steric properties | May exhibit different solubility and reactivity |

This table highlights how variations in structure can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the biological activity of compounds similar to 2-cyclopropyl-1-methyl-ethylamine hydrochloride. For instance, investigations into related amines have shown promising results in modulating neurotransmitter systems:

- Study on Monoamines : A study indicated that compounds with similar structures could effectively increase serotonin levels in animal models, suggesting a pathway for antidepressant effects .

- Anxiety Reduction Studies : Research has demonstrated that certain cyclic amines can reduce anxiety-like behaviors in rodent models, potentially paving the way for human clinical trials .

- MicroRNA Interactions : Emerging research highlights the role of microRNAs in cancer pathogenesis, where compounds affecting these pathways could have therapeutic implications .

Q & A

Q. Q1: What are the standard synthetic routes for 2-Cyclopropyl-1-methyl-ethylamine hydrochloride, and how can its purity be verified?

Methodological Answer: The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:

Reaction Optimization : Maintain anhydrous conditions and inert gas (e.g., N₂) to prevent side reactions.

Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Purity Verification :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30).

- NMR : Confirm the absence of methyl iodide residues (δ 3.3 ppm for CH₃I) and cyclopropyl protons (δ 0.5–1.2 ppm) .

Q. Q2: How can competing side reactions (e.g., over-alkylation) be minimized during synthesis?

Methodological Answer: Over-alkylation arises from excess methyl iodide. Mitigation strategies include:

- Stoichiometric Control : Use a 1:1 molar ratio of cyclopropylmethylamine to methyl iodide.

- Temperature Modulation : Conduct reactions at 0–5°C to slow secondary alkylation.

- Byproduct Identification :

- LC-MS : Detect dimers (e.g., bis-alkylated products) via m/z ~250–300 Da.

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ~0.3 for the target compound .

Application in Medicinal Chemistry

Q. Q3: How is 2-Cyclopropyl-1-methyl-ethylamine hydrochloride utilized in structure-activity relationship (SAR) studies?

Methodological Answer: The cyclopropyl group introduces conformational rigidity, making it valuable for probing receptor-binding pockets. Example applications:

Biological Screening : Test against GPCRs (e.g., serotonin receptors) using radioligand displacement assays.

Derivatization : Modify the amine group to explore electronic effects (e.g., acetylation for reduced basicity).

Comparative Studies : Benchmark against non-cyclopropyl analogs (e.g., 2-methylpropan-1-amine hydrochloride) to assess steric contributions .

Data Contradictions: Resolving Discrepancies in Physicochemical Properties

Q. Q4: How should researchers address missing or conflicting solubility data for this compound?

Methodological Answer: When solubility data is unavailable (e.g., lacks water solubility):

Experimental Determination : Use the shake-flask method with UV-Vis quantification at λmax ~210 nm.

Computational Prediction : Apply the General Solubility Equation (GSE) :

Where ≈ 30 kJ/mol (estimated for similar amines) and ≈ 1.2 (from PubChem data) .

Stability and Storage

Q. Q5: What conditions prevent decomposition of the hydrochloride salt during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to avoid hygroscopic degradation.

- Desiccant : Include silica gel packs to minimize moisture absorption.

- Stability Monitoring : Perform biannual HPLC analyses; degradation manifests as a new peak at ~4.5 min (likely free amine) .

Advanced Analytical Challenges

Q. Q6: How can researchers resolve ambiguities in mass spectrometry fragmentation patterns?

Methodological Answer: Ambiguities arise from cyclopropane ring fragmentation. Strategies include:

High-Resolution MS : Use Q-TOF to distinguish between [M+H]⁺ (m/z 150.1) and fragment ions (e.g., m/z 98.1 for cyclopropane loss).

Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-I for methylation) to track fragmentation pathways.

Comparative Libraries : Cross-reference with databases like Reaxys for cyclopropane-containing amines .

Mechanistic Studies

Q. Q7: What computational methods are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

Docking Simulations : Use AutoDock Vina with receptor PDB files (e.g., 5-HT₂A) to predict binding poses.

MD Simulations : Run 100-ns trajectories in GROMACS to assess cyclopropane-induced rigidity in ligand-receptor complexes.

QM/MM : Combine Gaussian (DFT) and AMBER to model electron-density changes at binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.